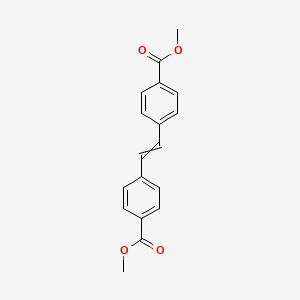
4,4'-Bis(carbomethoxy)stilbene
Overview
Description
4,4'-Bis(carbomethoxy)stilbene is a symmetrically substituted stilbene derivative featuring carbomethoxy (–COOCH₃) groups at both para positions of the central ethylene linkage. Stilbenes are characterized by their conjugated π-system, which governs their optical, electrochemical, and biological behaviors. The carbomethoxy substituents likely enhance solubility in organic solvents and modulate electronic properties via their electron-withdrawing nature, distinguishing this compound from hydroxyl- or methoxy-substituted analogs .
Q & A
Q. Basic: What are the critical considerations for synthesizing 4,4'-Bis(carbomethoxy)stilbene with high purity?
Methodological Answer:
- Synthetic Route : Use dehydrogenation of 4,4'-dimethoxybibenzyl derivatives with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Monitor reaction progress via TLC or HPLC to avoid side reactions (e.g., Diels-Alder adducts) .
- Purification : Recrystallize from chloroform or ethyl acetate to remove hydroquinone byproducts. Confirm purity via HPLC (>97%) and NMR (absence of residual solvent peaks) .
- Handling : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
Q. Basic: How should this compound be stored and handled to minimize degradation?
Methodological Answer:
- Storage : Store desiccated at -20°C in amber vials to prevent photoisomerization and hydrolysis of carbomethoxy groups .
- Solubility : Prepare stock solutions in anhydrous DMSO or chloroform (tested via Karl Fischer titration for water content <0.01%). Avoid aqueous buffers unless stability is confirmed .
- Contamination Mitigation : Use glass syringes for aliquoting; avoid plasticware due to adsorption risks.
Q. Advanced: How can researchers resolve discrepancies in fluorescence emission spectra at varying concentrations?
Methodological Answer:
- Experimental Design :
- Use time-resolved emission spectroscopy (TRES) to distinguish monomeric (425–455 nm) vs. excimer (540 nm) peaks. At low concentrations (10⁻⁵ M), monomers dominate (lifetime ~0.85 ns), while higher concentrations (10⁻⁴ M) promote aggregation .
- Quantify aggregation via dynamic light scattering (DLS) or atomic force microscopy (AFM) for particle size analysis (e.g., 800–900 nm spheroids in PLA matrices) .
- Data Interpretation : Compare anisotropy values; monomeric states exhibit higher anisotropy (restricted rotation) vs. aggregates.
Q. Advanced: What computational approaches best model the photophysical behavior of this compound?
Methodological Answer:
- Ground-State Geometry : Optimize using density functional theory (DFT) with B3LYP/6-31G(d) to predict trans-cis isomerization barriers .
- Excited-State Dynamics : Apply time-dependent DFT (TD-DFT) to simulate absorption/emission spectra. Validate against experimental Stokes shifts and quantum yields (Φfl >0.88 for monomers) .
- Aggregation Modeling : Use molecular dynamics (MD) simulations with implicit solvent models (e.g., COSMO) to study π-π stacking interactions in polar solvents .
Q. Advanced: How do solvent dielectric properties influence the isomerization dynamics of this compound?
Methodological Answer:
- Solvent Selection : Use n-alkyl nitriles (e.g., acetonitrile) for non-associated polar environments to isolate solvated isomerization barriers. Avoid alcohols (e.g., ethanol), where hydrogen bonding complicates kinetics .
- Kinetic Analysis : Measure isomerization rates via ultrafast transient absorption spectroscopy. Fit data to Arrhenius models to extract activation energies (Ea) and pre-exponential factors .
- Dielectric Effects : Correlate solvent polarity (ε) with red shifts in emission spectra to quantify solvatochromism.
Q. Advanced: How can researchers reconcile conflicting data on photostability in different matrices?
Methodological Answer:
- Matrix Effects : Compare photodegradation in amorphous (poly(l-lactic acid), PLA) vs. crystalline environments. Use X-ray diffraction (XRD) to confirm matrix crystallinity .
- Degradation Pathways :
Q. Advanced: What strategies optimize the use of this compound as a fluorescent probe in polymer matrices?
Methodological Answer:
- Dispersion Control : Blend with PLA at <0.5 wt% to prevent crystallization. Use melt-processing at 180°C with rapid quenching to trap monomeric states .
- Polarization Studies : Measure dichroic ratios (DR) in stretched films. Align rod-like structures via uniaxial drawing (DR >100 achievable) .
- In Situ Monitoring : Incorporate viscosity-sensitive fluorophores (e.g., 4,4'-bis(benzoxazolyl)stilbene derivatives) to track curing kinetics in real time .
Comparison with Similar Compounds
Comparison with Similar Stilbene Derivatives
Structural and Electronic Properties
Substituents at the 4,4' positions critically influence stilbene properties:

Key Observations :
- Electron-Donating vs. Withdrawing Groups: Methoxy (–OCH₃) and hydroxyl (–OH) groups enhance fluorescence and bioactivity by stabilizing excited states, whereas carbomethoxy groups may reduce emission intensity due to competitive non-radiative decay .
- Solubility : Carbomethoxy derivatives likely exhibit superior solubility in organic solvents (e.g., DMSO, acetone) compared to hydroxylated analogs .
Antimicrobial Activity
- 4-Methoxystilbene and 3-methoxy-4,4'-hydroxystilbene show potent activity against Botrytis cinerea, outperforming pterostilbene (a resveratrol analog) .
Estrogenic Activity
- 4,4'-Dihydroxystilbene exhibits high estrogenic activity (EC₅₀ = 0.1 μM in MCF-7 cells), while 4,4'-dimethoxystilbene requires metabolic activation (e.g., demethylation) to show activity .
- Carbomethoxy substituents : Likely inert unless hydrolyzed to carboxylic acids, suggesting lower intrinsic estrogenicity .
Properties
Molecular Formula |
C18H16O4 |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
methyl 4-[2-(4-methoxycarbonylphenyl)ethenyl]benzoate |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3 |
InChI Key |
JOODVYOWCWQPMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















